molecular formula C18H19N3O2S B2391906 N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 361182-46-9

N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2391906
CAS No.: 361182-46-9
M. Wt: 341.43
InChI Key: ALQNWUAVXMYXJM-UHFFFAOYSA-N
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Description

"N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a dihydropyrimidine (DHPM) derivative, a class of compounds widely studied for their diverse pharmacological properties, including enzyme inhibition and antitumor activity . Structurally, it features a tetrahydropyrimidine core substituted with a thiophen-2-yl group at position 4, a methyl group at position 6, and a 2,3-dimethylphenyl carboxamide moiety at position 5. This compound’s design aligns with the Biginelli reaction framework, which synthesizes DHPMs with variable substituents to modulate biological activity .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-10-6-4-7-13(11(10)2)20-17(22)15-12(3)19-18(23)21-16(15)14-8-5-9-24-14/h4-9,16H,1-3H3,(H,20,22)(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQNWUAVXMYXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CS3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure incorporates a tetrahydropyrimidine ring, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2SC_{15}H_{17}N_{3}O_{2}S, with a molecular weight of 303.38 g/mol. The compound features a thiophene ring and a carboxamide functional group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₇N₃O₂S
Molecular Weight303.38 g/mol
Purity≥ 95%

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in critical biochemical pathways:

  • Poly (ADP-ribose) polymerases (PARP) : This compound has been shown to inhibit PARP activity, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to genomic instability and cell death, particularly in cancer cells that rely on this pathway for survival.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. The presence of the thiophene group enhances its efficacy against bacterial strains .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies on cancer cell lines demonstrated that the compound significantly reduces cell viability at micromolar concentrations. The mechanism involves inducing apoptosis through the activation of caspase pathways .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial activity:

  • In Vitro Testing : It showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective in inhibiting bacterial growth at low concentrations .

Case Studies

  • Cancer Treatment : A case study involving a series of synthesized tetrahydropyrimidine derivatives highlighted the enhanced anticancer activity of compounds with similar structures to this compound when used in combination therapies with established chemotherapeutics .
  • Antimicrobial Applications : Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics .

Pharmacokinetics

Pharmacokinetic studies suggest that compounds related to this class possess favorable absorption and distribution characteristics. The theoretical models predict good bioavailability and metabolic stability, making them suitable candidates for further development in therapeutic applications.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Phenyl Substituents : Thiophen-2-yl at position 4 (as in the target compound) enhances TP inhibition compared to phenyl or methoxyphenyl groups due to improved π-π stacking with the enzyme’s active site .
  • Carboxamide vs. Ester : The 2,3-dimethylphenyl carboxamide group in the target compound likely improves cell permeability and target affinity over carboxylate esters (e.g., methyl or ethyl esters) .
  • Methyl vs. Methoxymethyl at Position 6 : Methyl substitution at position 6 optimizes steric bulk without compromising solubility, whereas methoxymethyl increases polarity but reduces metabolic stability .

Thymidine Phosphorylase (TP) Inhibition

TP is a key enzyme in tumor angiogenesis, and DHPM derivatives are potent inhibitors. The target compound’s thiophen-2-yl substituent is critical for TP inhibition, as evidenced by:

  • Methyl 4-(thiophen-2-yl)-6-methyl-2-oxo-DHPM-5-carboxylate : IC₅₀ = 47.1 µM, outperforming phenyl (IC₅₀ = 59.0 µM) and methoxyphenyl (IC₅₀ = 84.0 µM) analogs .
  • N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-DHPM-5-carboxamide : IC₅₀ = 38.1 µM, highlighting the synergistic effect of electron-withdrawing substituents (chloro, nitro) on potency .

Antioxidant Activity

While the target compound lacks direct antioxidant data, structurally related furan-2-yl DHPMs exhibit radical scavenging activity:

  • Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate : IC₅₀ = 0.6 mg/mL (DPPH assay), attributed to the electron-rich furan ring . Thiophene analogs may show weaker activity due to reduced electron-donating capacity.

Physicochemical and Crystallographic Properties

  • Solubility : Carboxamide derivatives generally exhibit lower aqueous solubility than carboxylate esters but superior membrane permeability .
  • Crystal Packing : Pyrimidine rings in DHPMs adopt puckered conformations (flattened boat) with dihedral angles >80° between aromatic substituents, as seen in ethyl 7-methyl-3-oxo-5-phenyl-DHPM-6-carboxylate . Hydrogen-bonding networks (C–H···O) stabilize the crystal lattice, influencing melting points and stability .

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